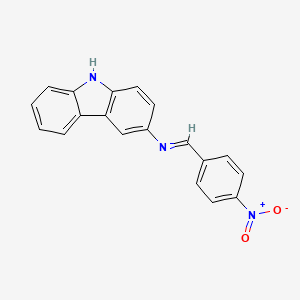
N-(4-Nitrobenzylidene)-9H-carbazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Nitrobenzylidene)-9H-carbazol-3-amine is a Schiff base compound characterized by the presence of a carbon-nitrogen double bond (C=N) with the nitrogen atom connected to an aryl group. Schiff bases are known for their versatility and wide range of applications in various fields such as chemistry, biology, and industry
Preparation Methods
The synthesis of N-(4-Nitrobenzylidene)-9H-carbazol-3-amine typically involves the condensation reaction between 9H-carbazol-3-amine and 4-nitrobenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acetic acid to facilitate the reaction . The reaction mixture is refluxed for several hours, and the product is obtained by filtration and recrystallization.
Chemical Reactions Analysis
N-(4-Nitrobenzylidene)-9H-carbazol-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Reduction: The Schiff base can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(4-Nitrobenzylidene)-9H-carbazol-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-Nitrobenzylidene)-9H-carbazol-3-amine involves its ability to form stable complexes with metal ions, which can enhance its biological and catalytic activities. The compound’s molecular targets include enzymes and proteins that are essential for microbial growth and cancer cell proliferation . The pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cell membrane integrity, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-(4-Nitrobenzylidene)-9H-carbazol-3-amine can be compared with other Schiff bases such as N-(2,4-Dinitrobenzylidene)-3-chlorobenzenamine and N-(4-Nitrobenzylidene)-2-cyclopropylaniline . These compounds share similar structural features but differ in their functional groups and specific applications. This compound is unique due to its combination of the carbazole and nitrobenzylidene moieties, which contribute to its distinct chemical and biological properties.
Similar Compounds
- N-(2,4-Dinitrobenzylidene)-3-chlorobenzenamine
- N-(4-Nitrobenzylidene)-2-cyclopropylaniline
- N-(4-Nitrobenzylidene)-4-nitroaniline
These compounds are similar in structure but have different functional groups and applications, highlighting the versatility and potential of Schiff bases in various fields.
Properties
Molecular Formula |
C19H13N3O2 |
|---|---|
Molecular Weight |
315.3 g/mol |
IUPAC Name |
N-(9H-carbazol-3-yl)-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C19H13N3O2/c23-22(24)15-8-5-13(6-9-15)12-20-14-7-10-19-17(11-14)16-3-1-2-4-18(16)21-19/h1-12,21H |
InChI Key |
VKMLGSSRNFDXJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



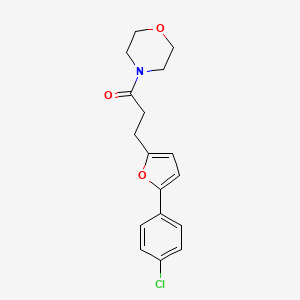
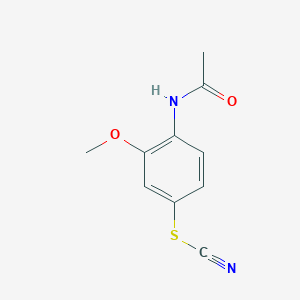
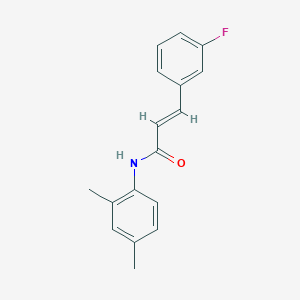
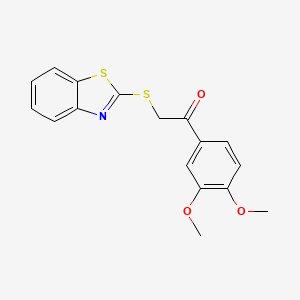


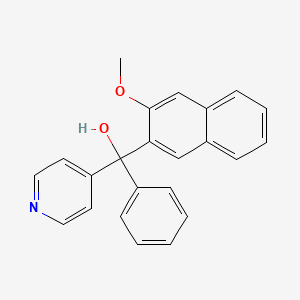

![octahydro-2H-cyclopropa[cd]indol-2-one](/img/structure/B11946154.png)
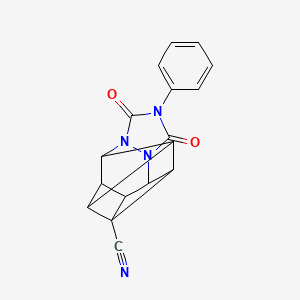
![N'-[(E)-2-methyl-1-phenylpropylidene]benzenesulfonohydrazide](/img/structure/B11946162.png)


